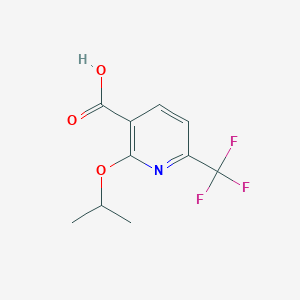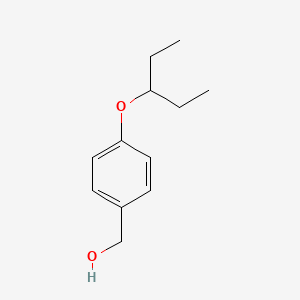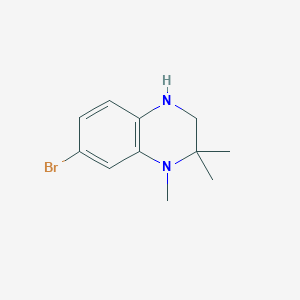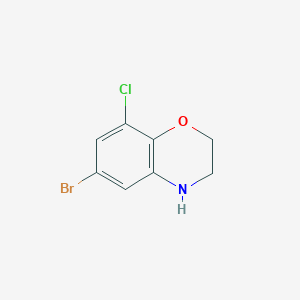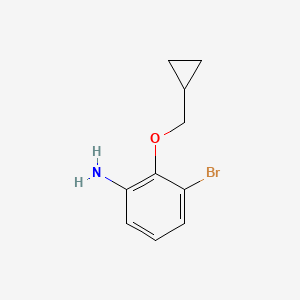
3-Bromo-2-cyclopropylmethoxyphenylamine
Übersicht
Beschreibung
3-Bromo-2-cyclopropylmethoxyphenylamine, also known as 3-BCMA, is an organic compound belonging to the family of heterocyclic amines. It is a bicyclic compound consisting of a five-membered ring with an oxygen atom at the 3-position, a bromine atom at the 2-position, and a methoxyphenylamine group at the 4-position. 3-BCMA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds such as anticonvulsants, anti-tumor agents, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
In vivo Metabolism and Toxicology
Brominated phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their metabolism in vivo. These studies help understand the metabolic pathways, which can inform the development of therapeutic agents and the assessment of drug toxicity. For instance, the metabolism of 2C-B in rats has been elucidated, revealing multiple metabolic pathways and identifying various metabolites. This research contributes to the broader understanding of the pharmacokinetics and toxicology of brominated psychoactive substances (Kanamori et al., 2002).
Organic Synthesis and Chemical Reactions
Brominated compounds are pivotal in organic synthesis, serving as intermediates in the synthesis of complex molecules. Research has demonstrated the synthesis of compounds through reactions such as electrophile-induced ring closure and nucleophilic displacement, leading to the formation of morpholine derivatives and cyclopropylamines. These synthetic pathways provide valuable tools for constructing a wide range of chemical entities for further pharmacological study or material science applications (D’hooghe et al., 2006).
Anticancer Research
Bromophenols, a group of brominated compounds, have shown potential in anticancer research. A novel bromophenol derivative has been studied for its ability to induce cell cycle arrest and apoptosis in human lung cancer cells, demonstrating the therapeutic potential of brominated compounds in cancer treatment (Guo et al., 2018).
Materials Science
In the field of materials science, brominated compounds have been utilized in the development of novel materials with specific properties. For example, photocrosslinkable bromine-functionalized polymers have been explored for their application in organic photovoltaics, showing that such materials can enhance the stability and efficiency of solar cells (Kim et al., 2009).
Eigenschaften
IUPAC Name |
3-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGBUWBJXRKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(cyclopropylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



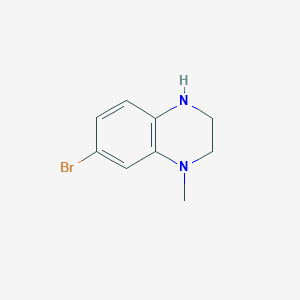
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)
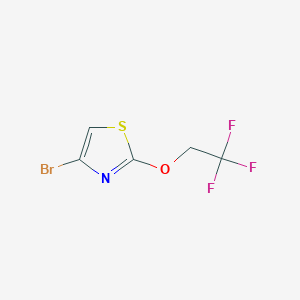
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
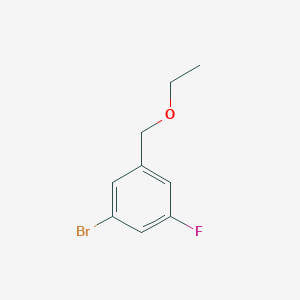
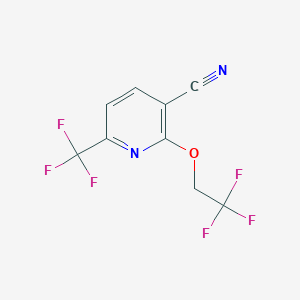
amine](/img/structure/B1380250.png)
